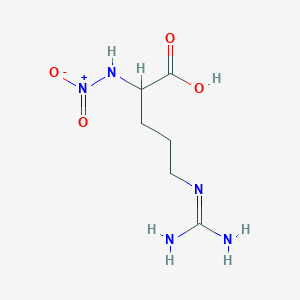
5-(Diaminomethylideneamino)-2-nitramidopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-D-Arg(NO2)-OH, also known as Nω-Nitro-D-arginine, is a derivative of the amino acid arginine. It is characterized by the presence of a nitro group (-NO2) attached to the guanidine group of the arginine molecule. This compound is primarily used in scientific research, particularly in the study of nitric oxide synthase (NOS) inhibitors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Arg(NO2)-OH typically involves the nitration of D-arginine. One common method involves the reaction of D-arginine with nitric acid under controlled conditions to introduce the nitro group. The reaction is usually carried out in an aqueous medium at low temperatures to prevent the decomposition of the product.
Industrial Production Methods
Industrial production of H-D-Arg(NO2)-OH follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is often produced in specialized facilities equipped to handle hazardous chemicals and reactions.
Analyse Des Réactions Chimiques
Types of Reactions
H-D-Arg(NO2)-OH undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to D-arginine by catalytic hydrogenation.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of D-arginine derivatives with modified functional groups.
Reduction: Conversion to D-arginine.
Substitution: Formation of various substituted arginine derivatives.
Applications De Recherche Scientifique
H-D-Arg(NO2)-OH is widely used in scientific research due to its role as a nitric oxide synthase (NOS) inhibitor. Its applications include:
Chemistry: Used as a reagent in the synthesis of other compounds.
Biology: Studied for its effects on nitric oxide production and its role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in conditions related to nitric oxide dysregulation, such as hypertension and neurodegenerative diseases.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
Mécanisme D'action
H-D-Arg(NO2)-OH exerts its effects by inhibiting nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO) from L-arginine. The nitro group in H-D-Arg(NO2)-OH competes with the substrate binding site of NOS, thereby reducing the production of NO. This inhibition affects various molecular targets and pathways, including vasodilation, neurotransmission, and immune response modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-NAME (Nω-Nitro-L-arginine methyl ester): A widely used NOS inhibitor with similar inhibitory effects on nitric oxide production.
D-NAME (Nω-Nitro-D-arginine methyl ester): Another NOS inhibitor with a similar structure but different stereochemistry.
Uniqueness
H-D-Arg(NO2)-OH is unique due to its specific stereochemistry (D-form) and its selective inhibition of NOS. This selectivity makes it a valuable tool in research for distinguishing between different isoforms of NOS and studying the specific effects of nitric oxide inhibition in various biological systems.
Propriétés
Formule moléculaire |
C6H13N5O4 |
|---|---|
Poids moléculaire |
219.20 g/mol |
Nom IUPAC |
5-(diaminomethylideneamino)-2-nitramidopentanoic acid |
InChI |
InChI=1S/C6H13N5O4/c7-6(8)9-3-1-2-4(5(12)13)10-11(14)15/h4,10H,1-3H2,(H,12,13)(H4,7,8,9) |
Clé InChI |
WRLUODMOTSXWIP-UHFFFAOYSA-N |
SMILES canonique |
C(CC(C(=O)O)N[N+](=O)[O-])CN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


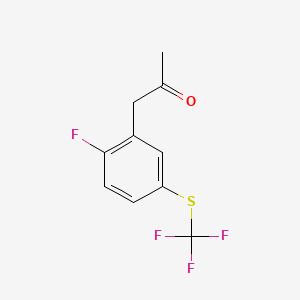
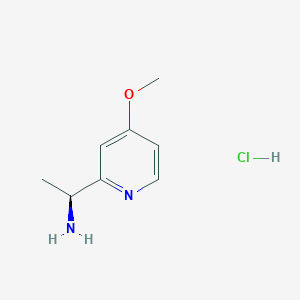

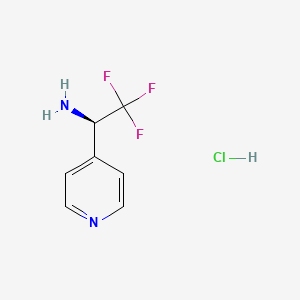
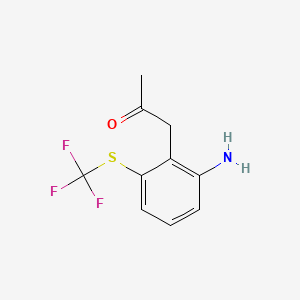
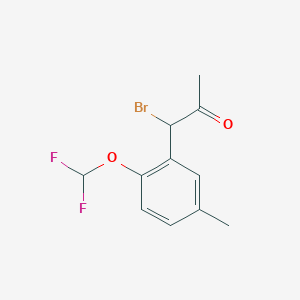
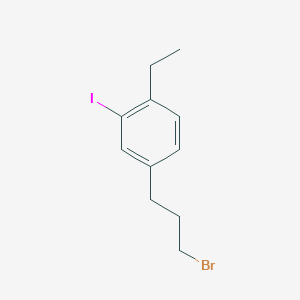

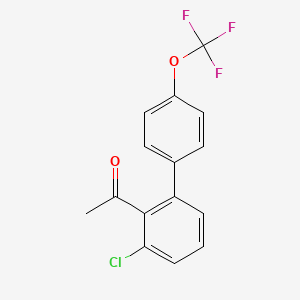
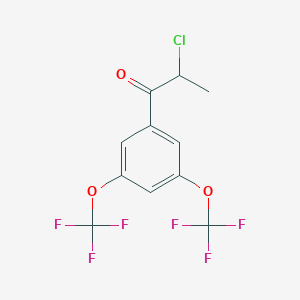
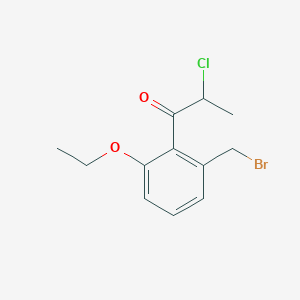
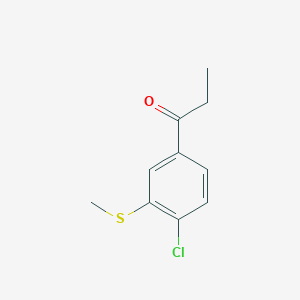
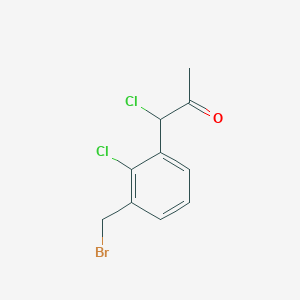
![N-(9-((4AR,6R,7R,7AR)-2,2-DI-Tert-butyl-7-((tert-butyldimethylsilyl)oxy)tetrahydro-4H-thieno[3,2-D][1,3,2]dioxasilin-6-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)isobutyramide](/img/structure/B14057053.png)
